REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[N:4]=[CH:5][C:6]2[CH:12]=[CH:11][C:10]([CH3:13])=[N:9][C:7]=2[N:8]=1.[Al].[Br:15]N1C(=O)CCC1=O>C(#N)C>[Br:15][C:11]1[C:10]([CH3:13])=[N:9][C:7]2[N:8]=[C:3]([NH:2][CH3:1])[N:4]=[CH:5][C:6]=2[CH:12]=1
|
Name
|
|
Quantity
|
6.73 g
|
Type
|
reactant
|
Smiles
|
CNC=1N=CC2=C(N1)N=C(C=C2)C
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
6.88 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction to a 5° C. refrigerator for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
Collect the solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
Wash the solid with DCM
|
Type
|
CONCENTRATION
|
Details
|
concentrate the washings
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=C(N=C2)NC)N=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 30.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |